molecular formula C14H17N3O3 B14975308 N-(tert-butyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide

N-(tert-butyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B14975308
M. Wt: 275.30 g/mol
InChI Key: CMNYMWHPCYVSKP-UHFFFAOYSA-N
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Description

N-TERT-BUTYL-2-[3-(FURAN-2-YL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a furan ring, a pyridazine ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-TERT-BUTYL-2-[3-(FURAN-2-YL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.

    Formation of the Pyridazine Ring: The pyridazine ring is formed by the reaction of hydrazine with a 1,4-diketone.

    Coupling of Furan and Pyridazine Rings: The furan and pyridazine rings are coupled through a condensation reaction.

    Introduction of the Acetamide Group: The acetamide group is introduced via an acylation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-TERT-BUTYL-2-[3-(FURAN-2-YL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazines.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Dihydropyridazines and related compounds.

    Substitution: Various substituted acetamides.

Scientific Research Applications

N-TERT-BUTYL-2-[3-(FURAN-2-YL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: It is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-TERT-BUTYL-2-[3-(FURAN-2-YL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE involves its interaction with specific molecular targets. The furan and pyridazine rings can interact with enzymes and receptors, potentially inhibiting their activity. The acetamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    N-BUTYLACETAMIDE: A simpler acetamide derivative with different biological properties.

    N-(tert-Butyl)furan-2-carboxamide: A compound with a similar furan ring but different functional groups.

    N-(tert-Butyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridine: A compound with a similar pyridazine ring but different substituents.

Uniqueness

N-TERT-BUTYL-2-[3-(FURAN-2-YL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE is unique due to its combination of furan, pyridazine, and acetamide groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in research and development.

Properties

Molecular Formula

C14H17N3O3

Molecular Weight

275.30 g/mol

IUPAC Name

N-tert-butyl-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C14H17N3O3/c1-14(2,3)15-12(18)9-17-13(19)7-6-10(16-17)11-5-4-8-20-11/h4-8H,9H2,1-3H3,(H,15,18)

InChI Key

CMNYMWHPCYVSKP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)CN1C(=O)C=CC(=N1)C2=CC=CO2

Origin of Product

United States

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